5-[(3-Chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-Chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has shown promising results in scientific research. It is a pyrazolo[3,4-d]pyrimidine derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
科学的研究の応用
Antimicrobial and Anticancer Potential
Research on pyrazolo[3,4-d]pyrimidine derivatives, including structures closely related to 5-[(3-Chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, has shown significant antimicrobial and anticancer activity. These compounds have been synthesized and evaluated for their potential in fighting various microbial infections and cancer cell lines, demonstrating higher anticancer activity than reference drugs like doxorubicin in some cases. The antimicrobial activity covers a broad spectrum, making these derivatives valuable for developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016; Rahmouni et al., 2016).
Adenosine Receptor Affinity
Another research focus for similar compounds is their affinity for adenosine receptors, which play crucial roles in various physiological processes. Pyrazolo[3,4-d]pyrimidine analogues have been synthesized and tested for their ability to bind to A1 adenosine receptors, showing potential for therapeutic applications in conditions where modulation of adenosine receptor activity is beneficial (Harden, Quinn, & Scammells, 1991).
Multi-Targeted Kinase Inhibitors
Compounds based on the pyrazolo[3,4-d]pyrimidine scaffold have been evaluated for their anticancer activity, targeting multiple kinases. These compounds exhibit potent anticancer effects against various cancer cell lines, including hepatic, prostate, and colon cancers, showing stronger activity than standard treatments in some cases. Their ability to inhibit key kinases involved in cancer progression makes them promising candidates for anticancer therapy (Elzahabi et al., 2018).
Anti-Inflammatory, Analgesic, and Antipyretic Activities
Research into novel pyrazolopyrimidines derivatives has also highlighted their potential as anti-inflammatory, analgesic, and antipyretic agents. These studies have identified compounds with activities similar to standard drugs, indicating their utility in treating conditions characterized by inflammation, pain, and fever (Antre et al., 2011).
Serotonin 5-HT6 Receptor Antagonists
Some pyrazolo[1,5-a]pyrimidines have been synthesized as potent antagonists of the serotonin 5-HT6 receptors, which are of interest for their role in cognitive, feeding, and emotional behaviors. These compounds have shown significant activity in inhibiting 5-HT6 receptors, suggesting potential applications in treating neurological disorders (Ivachtchenko et al., 2011).
作用機序
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a potential target for cancer treatment .
Mode of Action
This inhibition disrupts the normal cell cycle progression, leading to the potential for antitumor activity .
Biochemical Pathways
Compounds with similar structures have been shown to affect thecell cycle regulation pathway by inhibiting CDK2 . This inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
Similar compounds have been shown to inhibit cdk2, leading to cell cycle arrest and apoptosis . This suggests that the compound could potentially have antitumor activity.
特性
IUPAC Name |
5-[(3-chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-13-6-7-18(14(2)8-13)25-19-17(10-23-25)20(26)24(12-22-19)11-15-4-3-5-16(21)9-15/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSPFSLFYFFDDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。